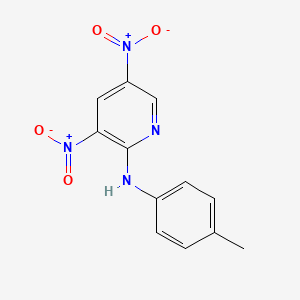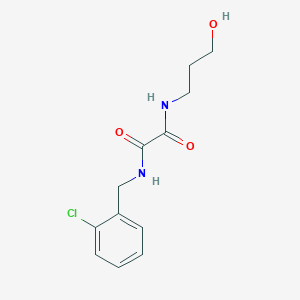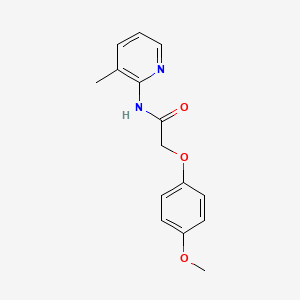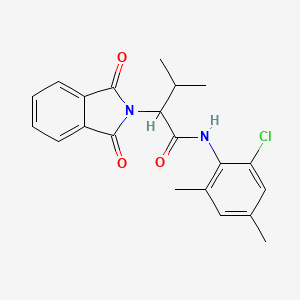![molecular formula C17H20BrNO2 B4894948 (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA belongs to the class of benzylamines and is structurally similar to some neurotransmitters, such as dopamine and serotonin. In
Wirkmechanismus
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine exerts its pharmacological effects by binding to and modulating the activity of dopamine and serotonin receptors. Specifically, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of receptor activity results in changes in neurotransmitter release and neuronal activity, ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been found to reduce pain and inflammation, improve motor function, and enhance cognitive performance. (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors, which allows for precise modulation of receptor activity. Additionally, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has a relatively simple chemical structure, which makes it easy to synthesize and modify for medicinal chemistry purposes. However, one limitation of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Another direction is to develop new (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Synthesemethoden
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is purified by recrystallization to obtain pure (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Wissenschaftliche Forschungsanwendungen
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in several neurological disorders, such as Parkinson's disease and depression. In pharmacology, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been evaluated for its analgesic and anti-inflammatory properties. In medicinal chemistry, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been used as a lead compound to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-6-3-13(4-7-15)9-10-19-12-14-5-8-17(21-2)16(18)11-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMPQWKIMYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)

![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)


![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)